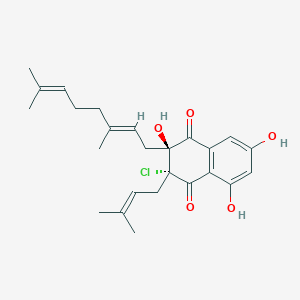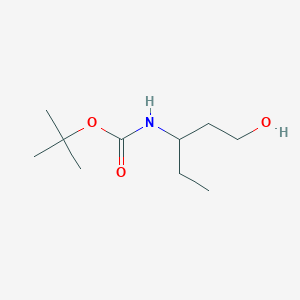
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group adds to its chemical diversity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.
Biology: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo(2,1-b)thiazole derivatives: Compounds with similar core structures but different substituents.
Benzimidazole derivatives: Compounds with a benzimidazole core, which may have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring, which can exhibit similar chemical reactivity.
Uniqueness
2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one is unique due to the presence of both imidazole and thiazole rings, as well as the methoxyphenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
129228-60-0 |
|---|---|
Fórmula molecular |
C13H12N2O2S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
(6E)-6-[(4-methoxyphenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+ |
Clave InChI |
XPQNOBPUGLXDHX-DHZHZOJOSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3CCSC3=N2 |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
Key on ui other cas no. |
129228-60-0 |
Sinónimos |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methy lene)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)



![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)





![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)

